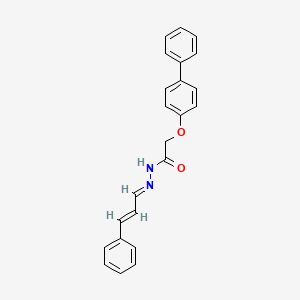![molecular formula C18H18Cl3N3 B11990967 4-(2-chlorobenzyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]piperazin-1-amine](/img/structure/B11990967.png)
4-(2-chlorobenzyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]piperazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine is a complex organic compound that features both piperazine and benzylidene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine typically involves the reaction of 2-chlorobenzyl chloride with piperazine to form the intermediate (4-(2-chloro-benzyl)-piperazin-1-yl)-amine. This intermediate is then reacted with 3,4-dichlorobenzaldehyde under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. The reaction conditions would be optimized for yield and purity, and the process would include steps for purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce secondary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry
In industry, (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine can be used in the synthesis of materials with specific properties, such as polymers or resins .
Wirkmechanismus
The mechanism of action for (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzylidene and piperazine derivatives, such as (4-(2-Chloro-benzyl)-piperazin-1-yl)-benzylidene-amine and (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-phenyl)-amine .
Uniqueness
What sets (4-(2-Chloro-benzyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C18H18Cl3N3 |
|---|---|
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-4-2-1-3-15(16)13-23-7-9-24(10-8-23)22-12-14-5-6-17(20)18(21)11-14/h1-6,11-12H,7-10,13H2/b22-12+ |
InChI-Schlüssel |
QAIIMHSMRAHPMJ-WSDLNYQXSA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]-2-propenamide](/img/structure/B11990886.png)


![Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990905.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11990926.png)



![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990938.png)
![3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide](/img/structure/B11990944.png)
![(5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990958.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11990959.png)
![disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methylbenzenesulfonate](/img/structure/B11990976.png)

